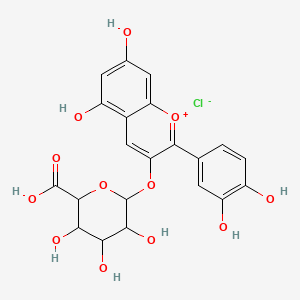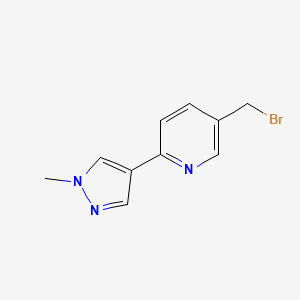![molecular formula C13H12N2O4 B13883982 Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- CAS No. 832102-11-1](/img/structure/B13883982.png)
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-: is a compound that features a pyrrolidine ring attached to a benzofuran moiety with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- typically involves the reaction of a pyrrolidine derivative with a benzofuran derivative under specific conditions. One common method includes the use of 2-hydroxy-5-nitrobenzaldehyde, which is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then further reacted to introduce the pyrrolidine moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Oxidation: Formation of benzofuran derivatives with different oxidation states.
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: It can be used in the design of new drugs with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzofuran moiety can engage in various interactions with enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Benzofuran derivatives: Compounds with similar benzofuran moieties but different substituents.
Uniqueness: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is unique due to the presence of both a pyrrolidine ring and a benzofuran moiety with a nitro group.
Propriétés
Numéro CAS |
832102-11-1 |
|---|---|
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(5-nitro-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
WCORRDLONYOKFA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


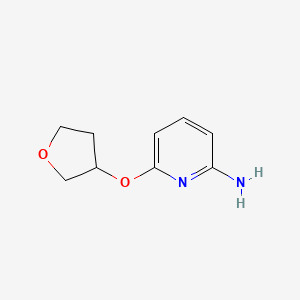
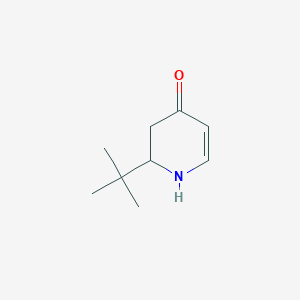
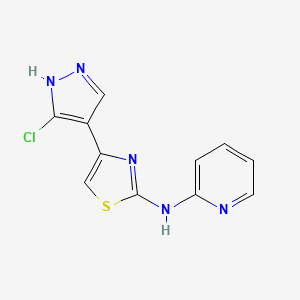
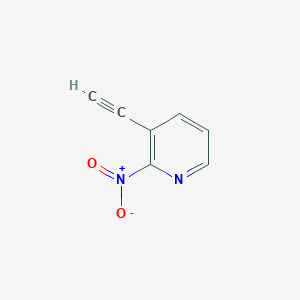

![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
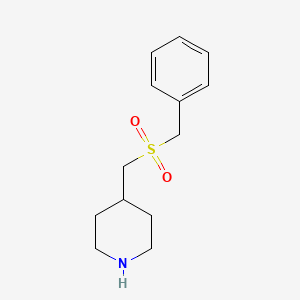
![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
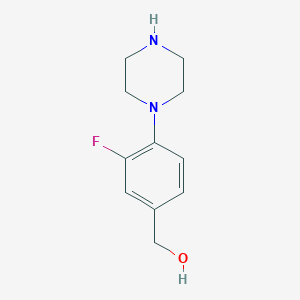
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
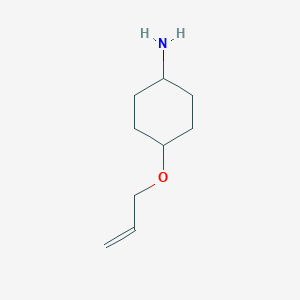
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
